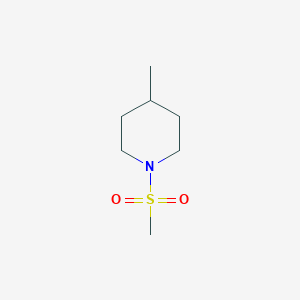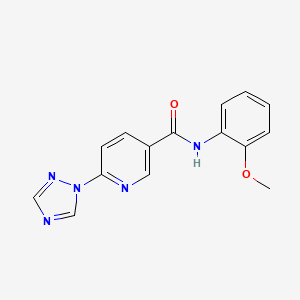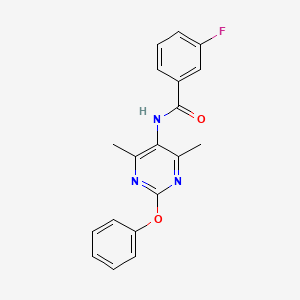![molecular formula C20H16N2O3S B2841137 1-[(4-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326904-91-9](/img/structure/B2841137.png)
1-[(4-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[(4-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione” is a type of pyrano[2,3-d]pyrimidine-2,4-dione derivative . These derivatives have been studied for their potential as inhibitors of Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . The presence of the pyrano[2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the NI site of the enzyme .
Synthesis Analysis
The synthesis of these compounds involves a series of chemical reactions . The synthesized compounds were evaluated for their inhibitory activity towards PARP-1 and examined for their anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines .Molecular Structure Analysis
The molecular structure of these compounds is crucial for their activity. The presence of a fused heterocycle resulted in extra interactions with the enzyme and greatly enhanced the activity . Also, the presence of a hydrophobic substituent on the ring was favorable due to interaction with the AD site of the enzyme .Chemical Reactions Analysis
The synthesized compounds were evaluated for their PARP-1 inhibitory activity . Most of the synthesized compounds displayed excellent inhibitory activities against PARP-1 with IC 50 values ranging from 3.61 nM to 114 nM compared to the reference drug Olaparib .Scientific Research Applications
Neuroprotective and Anti-neuroinflammatory Agents
This compound has been studied for its potential neuroprotective and anti-neuroinflammatory properties . It has shown promising results in reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . It also exhibited significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
PARP-1 Inhibitors
The compound has been synthesized as a potential inhibitor against Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Antitumor Activity
Some derivatives of this compound have shown promising antitumor activity . For instance, compounds S2 and S7 emerged as the most potent PARP-1 inhibitors with high cytotoxicity against MCF-7 human cancer cell lines .
Dihydrofolate Reductase (DHFR) Inhibitors
This compound has been studied for its inhibitory effects on dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides and thus DNA replication . Inhibitors of DHFR have been used in the treatment of cancer and bacterial infections .
Antimicrobial Activity
Some derivatives of this compound have shown significant inhibitory effects against various organisms, particularly against B. subtilis, E. coli, P. vulgaris and S. aureus .
Neurotransmitter Receptor Potency
The compound has displayed effective 5-HT1A receptor potency with 1000-fold selectivity for both α1-adrenergic and D2 receptors . This suggests potential applications in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of these compounds involves inhibiting PARP-1, an enzyme involved in DNA repair damage . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .
Future Directions
The future directions for research on these compounds could involve further exploration of their potential as PARP-1 inhibitors, as well as their anti-proliferative activity against other cancer cell lines. Additionally, further studies could be conducted to optimize the synthesis process and improve the yield of these compounds .
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-phenyl-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-25-16-9-7-14(8-10-16)13-21-17-11-12-26-18(17)19(23)22(20(21)24)15-5-3-2-4-6-15/h2-12,17-18H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLYQUUQGYAHNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-{[(4-butylphenyl)amino]methyl}phenol](/img/structure/B2841055.png)
![N-[2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2841057.png)
![5-[Benzyl(methyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2841059.png)

![N-[[4-Methoxy-2-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2841061.png)
![N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2841062.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2841065.png)
![[(3S,10R,13S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B2841067.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2841073.png)

